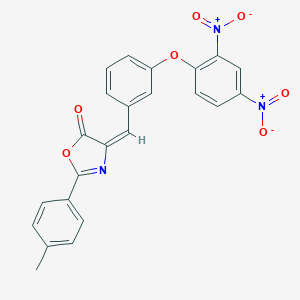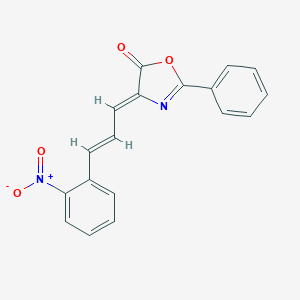![molecular formula C26H25BrN2O2 B401445 5-(4-BROMOPHENYL)-3-[4'-(HEXYLOXY)-[1,1'-BIPHENYL]-4-YL]-1,2,4-OXADIAZOLE](/img/structure/B401445.png)
5-(4-BROMOPHENYL)-3-[4'-(HEXYLOXY)-[1,1'-BIPHENYL]-4-YL]-1,2,4-OXADIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and a hexyloxy-biphenyl group, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Synthesis of 4’-hexyloxy-biphenyl-4-carboxylic acid: This can be achieved through the reaction of 4-hexyloxybromobenzene with phenylboronic acid in the presence of a palladium catalyst.
Formation of the oxadiazole ring: The carboxylic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, depending on the reagents used. For example, oxidation with hydrogen peroxide can yield the corresponding oxadiazole N-oxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins or interfering with signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole include other oxadiazole derivatives, such as:
2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs).
4-(4-Bromophenyl)-2-phenyl-1,3-oxazole: Studied for its potential antimicrobial properties.
5-(4-Methoxyphenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole: Similar in structure but with a methoxy group instead of a bromine atom, affecting its reactivity and applications.
The uniqueness of 5-(4-Bromo-phenyl)-3-(4’-hexyloxy-biphenyl-4-yl)-[1,2,4]oxadiazole lies in its specific combination of functional groups, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C26H25BrN2O2 |
|---|---|
Molekulargewicht |
477.4g/mol |
IUPAC-Name |
5-(4-bromophenyl)-3-[4-(4-hexoxyphenyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H25BrN2O2/c1-2-3-4-5-18-30-24-16-12-20(13-17-24)19-6-8-21(9-7-19)25-28-26(31-29-25)22-10-14-23(27)15-11-22/h6-17H,2-5,18H2,1H3 |
InChI-Schlüssel |
ZNXSCHGBMDWVHU-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{2-nitrobenzylidene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B401367.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]benzamide](/img/structure/B401369.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B401370.png)
![(5Z)-2-amino-5-[(4-bromo-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B401371.png)
![(4E)-2-(4-tert-butylphenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B401373.png)
![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B401374.png)


![2-(2,4-dinitrophenoxy)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B401377.png)

![2-(2-chlorophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B401380.png)
![2-(4-methylphenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B401383.png)


